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For researchers, scientists, and drug development professionals studying the vast landscape of

ATP-dependent processes, the choice of the right tool is paramount. The fleeting nature of ATP

hydrolysis often necessitates the use of non-hydrolyzable analogs to trap and study specific

states of enzymes. Among these, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a widely

used reagent. This guide provides an objective comparison of AMP-PNP with other common

ATP analogs, supported by experimental data, to inform the selection of the most appropriate

molecule for your research needs.

At a Glance: AMP-PNP in the Landscape of ATP
Analogs
AMP-PNP is a competitive inhibitor of most ATP-dependent enzymes, where the bridging

oxygen between the β and γ phosphates is replaced by an imido group (-NH-).[1] This

modification makes the terminal phosphate bond highly resistant to cleavage by ATPases and

kinases, effectively locking the enzyme in a pre-hydrolysis, ATP-bound state.[1] This property is

in contrast to other analogs like ATPγS, which is slowly hydrolyzed, or transition state analogs

like ADP-AlFx, which mimic the pentavalent transition state of the γ-phosphate during

hydrolysis.[2][3]

The primary utility of AMP-PNP lies in its ability to stabilize protein conformations that are

transient in the presence of ATP, making it an invaluable tool for structural biology techniques

such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[4] It is also widely used
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in mechanistic studies of motor proteins, helicases, and other ATPases to dissect individual

steps of the enzymatic cycle.[5][6]

Quantitative Comparison: Binding Affinities and
Hydrolysis Rates
The choice of an ATP analog is often guided by its binding affinity (Kd) or inhibition constant

(Ki) for the target enzyme, as well as its resistance to hydrolysis. The following tables

summarize available data for AMP-PNP and other common ATP analogs across a selection of

protein families. It is important to note that these values can be highly dependent on the

specific enzyme and experimental conditions.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants for Pre-Hydrolysis State Analogs

Protein
Family

Specific
Enzyme

Ligand
Kd / Ki
Value

Assay
Method

Reference/
Notes

ATPase
(Na⁺ + K⁺)-

ATPase
AMP-PNP 2.2 µM (Kd)

Centrifugatio

n

With 50 µM

MgCl₂

Motor Protein
Kinesin (one-

headed)
AMP-PNP

~52.6 µM

(Kd)

TIRF

Microscopy

Calculated

from

detachment

rate

Chaperone Hsp90 AMP-PCP 3.8 µM (Kd) Not Specified

Helicase RecD2 mantATP 9.7 µM (Km) Fluorescence

mantATP is a

fluorescent

ATP analog

Kinase

Protein

Kinase A

(PKA)

ATPγS 2.3 µM (Ki) Not Specified

Kinase
CASK CaM-

kinase
TNP-ATP 1 µM (Kd) Fluorescence

TNP-ATP is a

fluorescent

ATP analog
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Table 2: Qualitative Comparison of Hydrolysis by ATPases

Analog
General Hydrolysis
Rate

Enzyme-Specific
Exceptions

Reference/Notes

AMP-PNP
Very Slow / Non-

hydrolyzable

Slowly hydrolyzed by

ncd motor protein.

Hydrolysis rate is ~1%

of ATP turnover rate

for ncd.[7]

AMP-PCP

Generally more

resistant than AMP-

PNP

Can be slowly

hydrolyzed by some

highly active ATPases.

ATPγS Slow Substrate

Hydrolyzed by many

kinases and some

ATPases (e.g., CMG

helicase).

The thiophosphate

group can be

transferred to a

substrate.[5]

When to Choose AMP-PNP: Key Applications and
Rationale
The decision to use AMP-PNP over other analogs is driven by the specific experimental

question. Below are key scenarios where AMP-PNP is often the preferred choice.

Structural Biology: Capturing the Pre-Hydrolysis State
For determining the three-dimensional structure of an enzyme in its ATP-bound conformation,

AMP-PNP is an excellent choice. Its high resistance to hydrolysis ensures a homogenous

population of protein molecules trapped in the pre-hydrolysis state, which is crucial for

obtaining high-quality crystals for X-ray crystallography or well-defined particles for cryo-EM.[4]

Rationale: Unlike ATPγS, which can be slowly hydrolyzed and may lead to a mixed

population of pre- and post-hydrolysis states, AMP-PNP provides a stable and uniform

sample.[3] While AMP-PCP is also used for this purpose, AMP-PNP is sometimes

considered a closer mimic of ATP due to the ability of the imido group's nitrogen to act as a

hydrogen bond donor.[4]
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Mechanistic Studies of Motor Proteins and Helicases
AMP-PNP is instrumental in dissecting the mechanochemical cycle of motor proteins like

kinesin and myosin, and helicases.[5][6] It allows researchers to study the conformational

changes associated with ATP binding, separate from the effects of hydrolysis and product

release.

Example: Preloading CMG Helicase without Unwinding: In the study of the eukaryotic CMG

helicase, ATPγS was found to fuel DNA unwinding, which was undesirable during the

helicase loading phase of the experiment. In contrast, AMP-PNP allowed for the efficient

preloading of the helicase onto the DNA without initiating unwinding, providing a

synchronized start for the unwinding reaction upon the addition of ATP.[5] This demonstrates

a clear case where the non-hydrolyzable nature of AMP-PNP was critical for the

experimental design.

Investigating Allosteric Regulation by ATP
In enzymes where ATP binding, independent of hydrolysis, induces a regulatory conformational

change, AMP-PNP can be used to mimic this effect. This allows for the study of the allosteric

regulation in the absence of confounding catalytic activity.

Experimental Protocols
ATPase Activity Assay: Comparing the Inhibitory Effects
of ATP Analogs
This protocol describes a coupled enzymatic assay to measure the rate of ATP hydrolysis and

determine the inhibitory effects of non-hydrolyzable analogs like AMP-PNP. The assay couples

the production of ADP to the oxidation of NADH, which can be monitored by a decrease in

absorbance at 340 nm.

Materials:

Purified ATPase

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂)

ATP, AMP-PNP, and other ATP analogs
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Coupling enzyme mix:

Phosphoenolpyruvate (PEP)

Pyruvate kinase (PK)

Lactate dehydrogenase (LDH)

NADH

Procedure:

Prepare the reaction mixture: In a microplate well, combine the assay buffer, coupling

enzyme mix, and the desired concentration of the ATPase.

Initiate the reaction: Add ATP to start the hydrolysis reaction. To test for inhibition, pre-

incubate the enzyme with the ATP analog (e.g., AMP-PNP) for a few minutes before adding

ATP.

Monitor NADH oxidation: Immediately begin measuring the absorbance at 340 nm at regular

time intervals using a plate reader.

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the

absorbance vs. time plot. The rate is proportional to the ATPase activity. For inhibition

studies, plot the ATPase activity against the concentration of the analog to determine the

IC₅₀ or Ki value.

Sample Preparation for Cryo-Electron Microscopy of a
Membrane Protein-AMP-PNP Complex
This protocol outlines the general steps for preparing a vitrified sample of a membrane protein

in complex with AMP-PNP for single-particle cryo-EM analysis.

Materials:

Purified membrane protein in a suitable detergent (e.g., DDM)

AMP-PNP stock solution
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MgCl₂ stock solution

Cryo-EM grids (e.g., holey carbon grids)

Plunge-freezing apparatus (e.g., Vitrobot)

Liquid ethane and liquid nitrogen

Procedure:

Complex Formation: Incubate the purified membrane protein (at a concentration suitable for

cryo-EM, typically 0.1-5 mg/mL) with a molar excess of AMP-PNP (e.g., 1-5 mM) and MgCl₂

(e.g., 2-10 mM) on ice for at least 30 minutes to ensure stable binding.

Grid Preparation: Glow-discharge the cryo-EM grids to make the surface hydrophilic.

Sample Application and Vitrification: Inside the plunge-freezing apparatus, apply a small

volume (e.g., 3-4 µL) of the protein-AMP-PNP complex to the grid. Blot away excess liquid to

create a thin film of the sample.

Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify

the sample.

Grid Storage and Screening: Store the vitrified grids in liquid nitrogen until they are ready for

imaging in the cryo-electron microscope.

Visualizing the Concepts: Diagrams and Workflows
ATP Hydrolysis Cycle and the Role of Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1197032?utm_src=pdf-body
https://www.benchchem.com/product/b1197032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP Hydrolysis Cycle

Intervention by Analogs
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E•ADPPi release
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Mimics Transition State
E (Apo)ADP release
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Click to download full resolution via product page

Caption: The ATP hydrolysis cycle and points of intervention by different ATP analogs.

Decision Tree for Selecting an ATP Analog
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What is the primary experimental goal?

structural

Structural Studies
(X-ray, cryo-EM)

kinetic

Enzyme Kinetics / 
Mechanistic Studies

labeling

Substrate Labeling / 
Kinase Assays

q2

Need to trap a stable
pre-hydrolysis state?

q3

Need to completely block
hydrolysis?

Choose ATPγS

Need to transfer a modified
phosphate to a substrate?

Choose AMP-PNP or AMP-PCP

Yes

Consider ADP•AlFx or other
transition state analogs

No (e.g., transition state)

Choose AMP-PNP

Yes

Consider ATPγS

No (slow hydrolysis is acceptable)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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